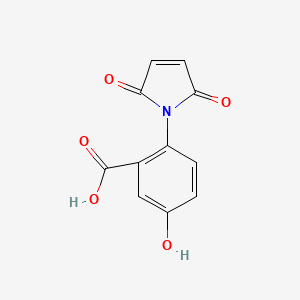![molecular formula C13H16N2O2S2 B2886764 1-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea CAS No. 2319637-62-0](/img/structure/B2886764.png)
1-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-{[2,3’-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea is an organic compound that features a bithiophene moiety, which is a common structural motif in organic electronics and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[2,3’-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea typically involves the following steps:
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized via cross-coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated thiophene with a boronic acid derivative in the presence of a palladium catalyst.
Urea Formation: The final step involves the reaction of the hydroxyethyl-bithiophene intermediate with ethyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
化学反応の分析
Types of Reactions
1-(2-{[2,3’-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea undergoes various chemical reactions, including:
Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acid chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
1-(2-{[2,3’-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea has several scientific research applications:
Pharmaceuticals: The urea group is a common pharmacophore in medicinal chemistry, and this compound could be explored for its potential biological activities.
Materials Science: The compound’s unique structure allows for the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of 1-(2-{[2,3’-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea depends on its application:
In Organic Electronics: The compound functions by facilitating charge transport through its conjugated bithiophene system, which allows for efficient electron or hole mobility.
In Pharmaceuticals: If used as a drug, the compound would interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
2,2’-Bithiophene: A simpler analog that lacks the hydroxyethyl and urea groups, used in organic electronics.
2,2’5’,2’'-Terthiophene: Contains an additional thiophene ring, offering different electronic properties.
2,2’5’,2’‘5’‘,2’‘’-Quaterthiophene: An extended oligomer with four thiophene units, used in advanced electronic applications.
Uniqueness
1-(2-{[2,3’-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea is unique due to its combination of a bithiophene core with hydroxyethyl and urea functionalities. This combination imparts distinct electronic properties and potential biological activities, making it a versatile compound for various applications.
特性
IUPAC Name |
1-ethyl-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c1-2-14-13(17)15-7-10(16)12-4-3-11(19-12)9-5-6-18-8-9/h3-6,8,10,16H,2,7H2,1H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWRXTLRSCHVSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC(C1=CC=C(S1)C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-methyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2886681.png)
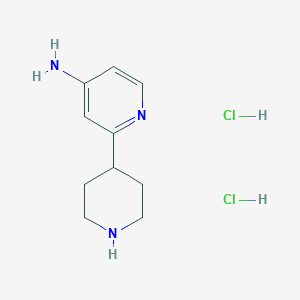
![1-ethyl-N-(4-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2886685.png)
![4-chloro-N-[(2-chlorophenyl)methyl]-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B2886688.png)
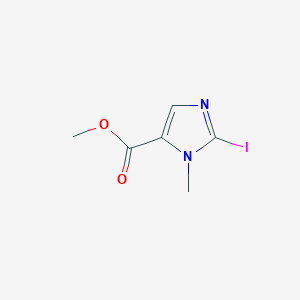
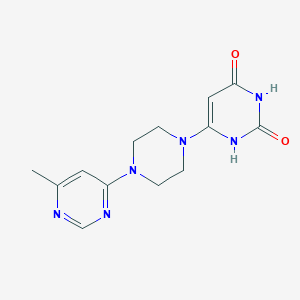
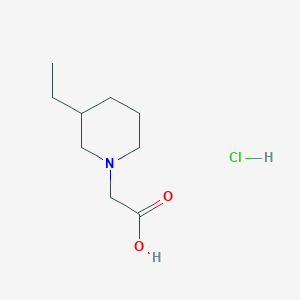
![(2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol](/img/structure/B2886692.png)
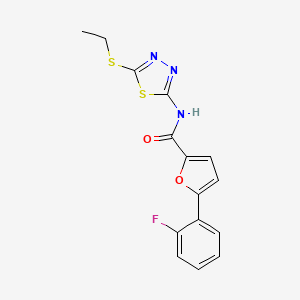
![5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-N-{[4-(trifluoromethoxy)phenyl]methyl}pyrimidin-4-amine](/img/structure/B2886694.png)

![7-Chloro-1-(2,5-dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2886696.png)
